
6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
Overview
Description
6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted at the 6-position with a 2,4-dimethylphenyl group. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and cardiotonic effects . The 2,4-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity and influence binding to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one typically involves the reaction of 2,4-dimethylphenylhydrazine with a suitable dicarbonyl compound. One common method is the cyclization of 2,4-dimethylphenylhydrazine with maleic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the desired pyridazinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazinone to its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or other substituents onto the pyridazine ring.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyridazinone derivatives, including 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one. Research indicates that various synthesized pyridazinones exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from pyridazinones were tested for their ability to inhibit tumor growth in vitro and in vivo, showing promising results in reducing cell viability and inducing apoptosis in cancer cells .
Case Study: Synthesis and Evaluation
A study focused on synthesizing a series of pyridazinones, including this compound, evaluated their antitumor activities using MTT assays. The results indicated that certain derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting their potential as lead compounds for further development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties , demonstrating effectiveness against a range of bacterial and fungal pathogens. In vitro assays have shown that this compound exhibits significant inhibitory activity against strains such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Anticonvulsant Activity
Another notable application of this compound is its anticonvulsant activity . Research has explored the synthesis of pyridazinone derivatives with potential anticonvulsant effects. In animal models, compounds similar to this compound were tested for their efficacy in preventing seizures induced by electrical stimulation or chemical agents .
Case Study: Pharmacological Evaluation
In a study assessing the anticonvulsant properties of pyridazinones, researchers administered various derivatives to mice subjected to maximal electroshock and pentylenetetrazole-induced seizures. The results indicated that some derivatives significantly increased the seizure threshold compared to control groups, indicating a potential therapeutic use in epilepsy .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity . Studies utilizing the microplate alamar blue dye assay demonstrated that this compound exhibits activity against Mycobacterium tuberculosis, suggesting its potential role in developing new treatments for tuberculosis .
Data Table: Antitubercular Activity
Test Method | Result | Reference |
---|---|---|
Microplate Alamar Blue Assay (MABA) | Active at < 10 µg/mL |
Mechanism of Action
The mechanism of action of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Pyridazin-3(2H)-one derivatives exhibit significant variability in biological activity and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one with key analogs:
Physicochemical Properties
The 2,4-dimethylphenyl group is expected to lower solubility compared to the unsubstituted phenyl analog but improve membrane permeability due to increased hydrophobicity .
Structure-Activity Relationships (SAR)
- Electron-donating groups (e.g., methyl) on the phenyl ring enhance anti-inflammatory and analgesic activities by improving lipophilicity and target binding .
- Electron-withdrawing groups (e.g., Cl, Br) favor antimicrobial and antifungal effects by increasing electrophilicity and membrane disruption .
- Substituent position : Para-substituted derivatives (e.g., 4-methylphenyl) generally show higher thermal stability and melting points than ortho-substituted analogs .
Biological Activity
6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis of this compound
The synthesis typically involves the reaction of 2,4-dimethylphenyl hydrazine with appropriate carbonyl compounds under acidic conditions. The resulting pyridazinone derivatives are characterized by their unique structural features, which influence their biological activity.
Anticonvulsant Activity
Research indicates that pyridazinone derivatives exhibit significant anticonvulsant properties. For instance, in studies where various pyridazinones were tested using the maximal electroshock (MES) seizure model, compounds similar to this compound demonstrated effective seizure protection at doses ranging from 10 to 100 mg/kg. Comparative studies with established anticonvulsants like phenytoin and sodium valproate showed promising results for these derivatives .
Antitubercular Activity
The compound has also been evaluated for its antitubercular potential. In vitro assays using the microplate alamar blue dye assay (MABA) demonstrated that certain pyridazinone derivatives possess significant activity against Mycobacterium tuberculosis. The mechanism is believed to involve inhibition of bacterial cell wall synthesis, similar to that of isoniazid, a well-known antitubercular agent .
Anticancer Properties
Pyridazinone derivatives have been investigated for their anticancer activities. In particular, studies have shown that compounds containing a pyridazinone scaffold can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Data Table: Summary of Biological Activities
Case Studies
- Anticonvulsant Efficacy : A study evaluated several pyridazinones for their anticonvulsant effects using MES and pentylenetetrazole models. The results indicated that modifications in the aryl group significantly influenced efficacy, with this compound showing superior activity compared to other derivatives .
- Antitubercular Activity : Another investigation focused on the structural optimization of pyridazinones for enhanced antitubercular activity. The study found that introducing electron-withdrawing groups improved potency against Mycobacterium tuberculosis .
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQLKXHPBPZDMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=O)C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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